molecular formula C28H29N3O4 B2951062 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894558-66-8

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2951062
CAS No.: 894558-66-8
M. Wt: 471.557
InChI Key: VCKFTOPEDNIQPM-UHFFFAOYSA-N
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Description

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetically derived organic compound designed for advanced chemical and pharmaceutical research applications. This molecule features a quinolin-2(1H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is further functionalized with an acetamide linkage and specific aryl substitutions, which are common motifs in the development of pharmacologically active molecules and can be utilized in structure-activity relationship (SAR) studies . As a high-purity research chemical, this compound is intended for laboratory use only. It serves as a key intermediate or target molecule in various research fields, including organic synthesis, drug discovery, and biochemical probing. Researchers can employ it to investigate enzyme inhibition, receptor binding, and other cellular mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure proper handling and storage in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-9-12-22(13-10-19)29-17-21-15-20-11-14-23(34-2)16-25(20)31(28(21)33)18-27(32)30-24-7-5-6-8-26(24)35-3/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKFTOPEDNIQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, functional group modifications, and coupling reactions. One common approach is the condensation of 4-ethylphenylamine with a suitable aldehyde to form an imine, followed by cyclization to form the quinoline ring. Subsequent methoxylation and acylation steps yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core is a key structural motif in many drugs, making it a valuable intermediate in drug discovery and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the function of topoisomerases, which are enzymes involved in DNA replication and repair. This interaction can lead to the disruption of cellular processes and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s 1,2-dihydroquinolin-2-one core distinguishes it from analogs with related heterocycles:

  • Coumarin derivatives (e.g., 2-(4-methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide): Coumarin cores are associated with antioxidant and anticoagulant activities. The acetamide linkage here may enhance binding to serine proteases .
  • Quinoxaline derivatives (e.g., N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide): Quinoxaline moieties often target CNS receptors, such as orexin or GABA receptors, due to their planar aromatic structure .
  • Quinazolinone derivatives (e.g., 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide): Quinazolinones are common in kinase inhibitors (e.g., EGFR inhibitors), where the 4-oxo group coordinates with ATP-binding sites .

Substituent Effects on Bioactivity

  • Methoxy groups: The 7-methoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs.
  • Aminoalkyl and aryl groups: The [(4-ethylphenyl)amino]methyl group in the target compound likely improves lipophilicity and membrane permeability compared to simpler alkyl chains. This contrasts with N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide (), where the ethoxy group may reduce CNS penetration due to increased polarity .

Computational Similarity and Activity Landscape

Tanimoto and Cosine Similarity Metrics

Using Morgan fingerprints (radius 2), the target compound shows moderate similarity (~0.6–0.7 Tanimoto index) to quinolinone derivatives like 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () due to shared core and acetamide groups. Lower similarity (~0.4–0.5) is observed with coumarin or quinazolinone analogs .

Activity Cliffs and SAR Trends

  • Activity cliffs: Minor structural changes, such as replacing the 7-methoxy group with chloro (as in ), could drastically alter potency. For example, chloro substituents may introduce cytotoxicity, whereas methoxy groups enhance metabolic stability .
  • Hydrogen-bonding capacity: The acetamide’s carbonyl group in the target compound is critical for interactions with residues like Asp or Glu in enzyme active sites, a feature shared with 2-(4-methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide () .

Data Table: Key Structural and Bioactivity Comparisons

Compound Name (CAS/Evidence) Core Structure Key Substituents Predicted Bioactivity Similarity to Target (Tanimoto)
Target Compound 1,2-Dihydroquinolin-2-one 3-[(4-Ethylphenyl)amino]methyl, 7-methoxy, N-(2-methoxyphenyl)acetamide Kinase/receptor modulation 1.0
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (523990-92-3, ) 1,2-Dihydroquinolin-2-one 6-Chloro, 4-phenyl, sulfanyl Protease inhibition 0.68
2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (797807-93-3, ) Coumarin 4-Methoxyphenoxy, N-phenylacetamide Antioxidant/enzyme inhibition 0.45
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide () Quinoxaline 4-Ethoxyphenyl, tetrahydroquinoxalinone CNS receptor antagonism 0.52
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (497077-23-3, ) Quinazolinone 4-Methoxyphenoxy, 4-methylphenyl Kinase inhibition 0.49

Biological Activity

Overview

The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a member of the quinoline family, which is known for its diverse biological activities. This compound features a complex structure that includes a quinoline core with various functional groups, potentially enhancing its pharmacological properties. Research into its biological activity has revealed promising applications in fields such as medicinal chemistry, oncology, and antimicrobial therapy.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight313.36 g/mol
CAS NumberNot available

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical pathways such as cell proliferation and inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cancer and other diseases.

Anticancer Activity

Research indicates that compounds with similar structures to the one exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.6
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.3

These findings suggest that the compound may be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro tests against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, which could be beneficial in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar quinoline derivatives. For example:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted a series of quinoline derivatives that demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The study concluded that modifications to the quinoline core significantly influenced anticancer potency and selectivity .
  • Antimicrobial Screening : Another research article focused on synthesizing various quinoline-based compounds and evaluating their antimicrobial efficacy. The findings indicated that specific substitutions on the quinoline ring enhanced activity against Gram-positive bacteria .
  • Mechanistic Studies : A detailed investigation into the mechanism of action revealed that certain quinoline derivatives could inhibit key signaling pathways involved in tumor progression, making them attractive candidates for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide, and how can reaction yields be improved?

  • Methodology : The compound’s core structure involves a quinolinone scaffold with acetamide and substituted phenyl groups. A multi-step synthesis is required, as seen in analogous compounds (e.g., ). Key steps include:

  • Acylation : Use acetyl chloride or chloroacetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base. Adjust molar ratios (e.g., 1:1.5 reagent-to-substrate) to improve yields .
  • Purification : Silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate yields high-purity products .
  • Monitoring : Track reaction progress via TLC (e.g., using CH₂Cl₂:MeOH 9:1) and optimize reaction times (e.g., 3–24 hours) to avoid byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Compare experimental spectra with published data for analogous compounds. For example, the quinolinone ring protons typically resonate at δ 6.9–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
  • Mass Spectrometry : Use ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. What strategies can resolve contradictory spectral data or unexpected byproducts during synthesis?

  • Methodology :

  • Byproduct Analysis : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS and 2D NMR (e.g., COSY, HSQC) .
  • Reaction Optimization : Adjust solvent polarity (e.g., switch from DCM to DMF) or employ protecting groups (e.g., phthalimide) to stabilize intermediates .
  • Computational Modeling : Perform DFT calculations to predict steric/electronic effects of substituents (e.g., methoxy vs. ethyl groups) on reaction pathways .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated in preclinical models?

  • Methodology :

  • In Vivo Studies : Administer the compound to Wistar rats (oral/i.v.) and measure plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Permeability Assays : Conduct Caco-2 cell monolayer studies to assess intestinal absorption potential .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Target Identification : Perform kinome-wide screening or thermal shift assays to identify binding partners (e.g., kinases, GPCRs) .
  • Functional Assays : Use reporter gene systems (e.g., luciferase) to measure downstream signaling effects .
  • Structural Biology : Co-crystallize the compound with its target protein for X-ray diffraction studies, resolving binding interactions at <2.0 Å resolution .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or biological activity across studies?

  • Methodology :

  • Reproducibility Checks : Replicate published protocols (e.g., Na₂CO₃ stoichiometry in acylation) while controlling variables like solvent purity and humidity .
  • Meta-Analysis : Compare biological data (e.g., IC₅₀ values) across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral and bioactivity data .

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